molecular formula C26H27Cl2N5O B15073932 SOS1 activator 17

SOS1 activator 17

Cat. No.: B15073932
M. Wt: 496.4 g/mol
InChI Key: VSYAAFJHDSVRBY-QPFKGPCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SOS1 activator 17 is a small molecule activator of the guanine nucleotide exchange factor Son of Sevenless homologue 1 (SOS1). This compound is known for its ability to modulate RAS signaling in vitro, making it a valuable tool in the study of cellular signaling networks and cancer research .

Preparation Methods

The synthetic routes and reaction conditions for SOS1 activator 17 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent coupling. The detailed synthetic route is typically proprietary information held by the manufacturers, but it generally involves the use of advanced organic synthesis techniques .

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This would include optimizing reaction conditions, purification processes, and quality control measures to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

SOS1 activator 17 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SOS1 activator 17 has a wide range of scientific research applications, including:

    Chemistry: It is used to study the mechanisms of guanine nucleotide exchange and the role of SOS1 in cellular signaling pathways.

    Biology: It helps in understanding the biological functions of SOS1 and its interactions with other proteins in the cell.

    Medicine: It is used in cancer research to investigate the role of SOS1 in the activation of RAS proteins and the development of targeted therapies for RAS-driven cancers.

    Industry: It can be used in the development of new drugs and therapeutic agents that target the SOS1/RAS pathway.

Mechanism of Action

SOS1 activator 17 exerts its effects by binding to the catalytic domain of SOS1, thereby enhancing its guanine nucleotide exchange factor activity. This leads to an increase in the conversion of GDP-bound RAS to GTP-bound RAS, which in turn activates downstream signaling pathways such as the RAS-RAF-MEK-ERK and RAS-PI3K-PDK1-AKT pathways. These pathways are essential for cell survival and proliferation .

Properties

Molecular Formula

C26H27Cl2N5O

Molecular Weight

496.4 g/mol

IUPAC Name

(2R)-2-amino-3-(6-chloro-1H-indol-3-yl)-1-[2-[(5-chloro-1H-indol-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one

InChI

InChI=1S/C26H27Cl2N5O/c27-19-2-4-24-22(6-19)16(9-30-24)10-32-11-17-13-33(14-18(17)12-32)26(34)23(29)5-15-8-31-25-7-20(28)1-3-21(15)25/h1-4,6-9,17-18,23,30-31H,5,10-14,29H2/t17?,18?,23-/m1/s1

InChI Key

VSYAAFJHDSVRBY-QPFKGPCDSA-N

Isomeric SMILES

C1C2CN(CC2CN1CC3=CNC4=C3C=C(C=C4)Cl)C(=O)[C@@H](CC5=CNC6=C5C=CC(=C6)Cl)N

Canonical SMILES

C1C2CN(CC2CN1CC3=CNC4=C3C=C(C=C4)Cl)C(=O)C(CC5=CNC6=C5C=CC(=C6)Cl)N

Origin of Product

United States

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